Lower Effective Oral Dose Range Compared to Propafenone in Rat Arrhythmia Models
In a study testing oral antiarrhythmic efficacy in rats, LG 6-102 was administered at doses of 4, 8, 16, 32, and 64 mg/kg. In contrast, propafenone required doses of 32, 64, 128, and 256 mg/kg to achieve comparable effects [1]. This indicates that LG 6-102 achieves its antiarrhythmic effects at substantially lower oral doses than propafenone, suggesting a potential advantage in oral potency or bioavailability [1].
| Evidence Dimension | Oral dose range for antiarrhythmic effect in rats |
|---|---|
| Target Compound Data | 4-64 mg/kg (twice daily for 4 days) |
| Comparator Or Baseline | Propafenone: 32-256 mg/kg (twice daily for 4 days) |
| Quantified Difference | LG 6-102 effective at doses as low as 4 mg/kg, whereas the minimum propafenone dose tested was 32 mg/kg |
| Conditions | Rats treated by gavage twice daily for 4 days; arrhythmias induced on day 5 by aconitine infusion (10 µg/kg/min) [1]. |
Why This Matters
Lower effective dose in vivo suggests higher potency or improved oral bioavailability, which is a key differentiator for procurement in studies focused on oral antiarrhythmic drug development.
- [1] Wascher TC, Dittrich P, Kukovetz WR. LG 6-101 and LG 6-102, two new propafenone-related antiarrhythmic agents with good oral activity in rats. Naunyn Schmiedebergs Arch Pharmacol. 1992 Apr;345(4):473-7. doi: 10.1007/BF00176627. PMID: 1620247. View Source
